molecular formula C21H24N12 B5956755 6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE

6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE

Cat. No.: B5956755
M. Wt: 444.5 g/mol
InChI Key: JGZOUQPBQIQNAE-UHFFFAOYSA-N
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Description

6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE is a complex heterocyclic compound

Properties

IUPAC Name

6-benzyl-4-[(6-benzyl-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazin-4-yl)methyl]-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N12/c1-3-7-18(8-4-1)11-28-13-30(20-22-24-26-32(20)15-28)17-31-14-29(12-19-9-5-2-6-10-19)16-33-21(31)23-25-27-33/h1-10H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZOUQPBQIQNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN2C(=NN=N2)N1CN3CN(CN4C3=NN=N4)CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE typically involves multi-step reactions starting from simpler precursors. The process often includes:

    Formation of Tetrazolo-Triazine Rings: This step involves cyclization reactions using appropriate reagents and catalysts.

    Benzylation: Introduction of benzyl groups through nucleophilic substitution or Friedel-Crafts alkylation.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow processes.

    Automation: Implementing automated systems for precise control of reaction conditions.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE stands out due to its unique structure, which combines multiple benzyl groups and tetrazolo-triazine rings

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